molecular formula C18H25N3O6 B564848 Z-Gly-Gly-Ile-OH CAS No. 102601-54-7

Z-Gly-Gly-Ile-OH

Cat. No.: B564848
CAS No.: 102601-54-7
M. Wt: 379.413
InChI Key: FHIFMGIEEFWNFK-LRDDRELGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Gly-Ile-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, isoleucine, to a resin. Subsequent amino acids, glycine and glycine, are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Z) group is used to protect the amino group of glycine during the synthesis. After the peptide chain is assembled, the compound is cleaved from the resin and deprotected to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-Gly-Gly-Ile-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the peptide .

Scientific Research Applications

Z-Gly-Gly-Ile-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Gly-Gly-Ile-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Z-Gly-Gly-Ile-OH is unique due to its specific sequence of glycine, glycine, and isoleucine residues. This sequence imparts distinct structural and functional properties compared to other similar compounds. For instance, Z-Gly-OH lacks the additional glycine and isoleucine residues, making it less complex and potentially less versatile in certain applications. Z-Ile-Gly-Gly-OH, on the other hand, has a similar structure but with a different sequence, which can affect its interaction with molecular targets and its overall biological activity .

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-3-12(2)16(17(24)25)21-15(23)10-19-14(22)9-20-18(26)27-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t12-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIFMGIEEFWNFK-LRDDRELGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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